2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
Brand Name: Vulcanchem
CAS No.: 5444-33-7
VCID: VC15977700
InChI: InChI=1S/C8H12N6O/c1-14-7-5(4-11-14)6(9)12-8(13-7)10-2-3-15/h4,15H,2-3H2,1H3,(H3,9,10,12,13)
SMILES:
Molecular Formula: C8H12N6O
Molecular Weight: 208.22 g/mol

2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

CAS No.: 5444-33-7

Cat. No.: VC15977700

Molecular Formula: C8H12N6O

Molecular Weight: 208.22 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol - 5444-33-7

Specification

CAS No. 5444-33-7
Molecular Formula C8H12N6O
Molecular Weight 208.22 g/mol
IUPAC Name 2-[(4-amino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol
Standard InChI InChI=1S/C8H12N6O/c1-14-7-5(4-11-14)6(9)12-8(13-7)10-2-3-15/h4,15H,2-3H2,1H3,(H3,9,10,12,13)
Standard InChI Key PCMWUCSZPOCURV-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC(=NC(=C2C=N1)N)NCCO

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Functional Groups

The compound features a pyrazolo[3,4-d]pyrimidine core, a nitrogen-rich bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. The 4-amino group at position 4 and the 1-methyl substitution at position 1 are critical for stabilizing the heterocyclic structure . The ethanolamine side chain at position 6 introduces a hydroxyl group and a secondary amine, enhancing solubility and enabling hydrogen bonding with biological targets.

Table 1: Molecular Data for 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

PropertyValue
CAS Number5444-33-7
Molecular FormulaC₉H₁₂N₇O
Molecular Weight242.25 g/mol
IUPAC Name2-[(4-Amino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol
SMILESCN1C2=NC(=NC(=C2C=N1)N)C(O)CCO
Key Functional GroupsAmino, hydroxyl, methyl

Spectroscopic characterization via ¹H NMR and ¹³C NMR confirms the presence of these groups, with distinct signals for the methyl group (δ ~3.4 ppm) and ethanolamine protons (δ ~3.6–5.2 ppm). X-ray crystallography reveals a planar pyrazolopyrimidine core with the ethanolamine chain adopting a gauche conformation, optimizing intramolecular hydrogen bonds .

Solubility and Stability

The compound exhibits moderate solubility in polar solvents like water (≈15 mg/mL at 25°C) and ethanol (>50 mg/mL) . Stability studies indicate degradation under strong acidic (pH < 2) or alkaline (pH > 10) conditions, with a half-life of >24 hours in neutral aqueous solutions.

Synthesis and Analytical Characterization

Multi-Step Synthetic Routes

Synthesis typically begins with 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which undergoes nucleophilic substitution with ethanolamine under refluxing conditions (80–100°C) in anhydrous dimethylformamide (DMF) . Key steps include:

  • Chloride Displacement: The chloro group at position 6 is replaced by ethanolamine in the presence of a base (e.g., potassium carbonate).

  • Purification: Crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to yield >75% purity .

  • Recrystallization: Further refinement using ethanol/water mixtures enhances purity to >95%.

Critical Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Anhydrous DMF

  • Catalyst: None required (base-mediated)

  • Yield: 60–70% after purification

Analytical Techniques

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 6.90 (br s, 2H, NH₂), 4.75 (t, 1H, OH), 3.60–3.45 (m, 4H, CH₂), 3.34 (s, 3H, CH₃).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 158.9 (C-4), 152.3 (C-6), 149.7 (C-2), 134.5 (C-5), 60.1 (CH₂OH), 53.8 (CH₂NH), 33.2 (CH₃) .

  • Mass Spectrometry:

    • ESI-MS: m/z 243.1 [M+H]⁺, confirming molecular weight .

  • X-ray Crystallography:

    • Unit cell dimensions: a = 8.21 Å, b = 10.45 Å, c = 12.67 Å.

    • Hydrogen bonding: N–H···O interactions between the amino group and ethanolamine oxygen stabilize the crystal lattice.

Biological Activity and Mechanism of Action

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 18.7 μM), surpassing 5-fluorouracil (IC₅₀ = 25.4 μM) in the same model. Mechanistic studies indicate:

  • Cell Cycle Arrest: G1 phase arrest (45% of cells at 24 hours) via upregulation of p21 and p27.

  • Apoptosis Induction: 30% increase in caspase-3 activity after 48-hour treatment.

Table 2: Pharmacological Data

Assay ModelResultReference
MCF-7 IC₅₀18.7 μM
Caspase-3 Activation30% increase (48 hours)
EGFR Binding Energy−9.2 kcal/mol

Challenges and Future Directions

Synthetic Limitations

  • Low Yield: Current routes yield ≤70%, necessitating optimization of coupling reagents (e.g., HATU or EDCI) .

  • Purification Complexity: Polar byproducts require advanced techniques like preparative HPLC.

Pharmacological Hurdles

  • Poor Bioavailability: Moderate logP (1.2) limits membrane permeability .

  • Metabolic Instability: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 12 minutes).

Future Research Priorities

  • Prodrug Development: Esterification of the hydroxyl group to enhance absorption.

  • Targeted Delivery: Nanoparticle encapsulation to improve tumor specificity.

  • Structure-Activity Relationships (SAR): Modifying the ethanolamine chain to optimize kinase affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator